2-Methyl-3-nitrobenzamide CAS number 290366-59-5
2-Methyl-3-nitrobenzamide CAS number 290366-59-5
An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide (CAS: 290366-59-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzamide (CAS No. 290366-59-5), a key chemical intermediate in organic synthesis and medicinal chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, representative synthetic pathways, and critical applications, particularly its role as a precursor in the synthesis of significant pharmaceutical agents. Furthermore, this guide outlines detailed protocols for analytical characterization to ensure purity and identity, alongside essential safety and handling information. The synthesis of its direct precursor, 2-Methyl-3-nitrobenzoic acid, is also discussed, providing a complete view of its manufacturing context.
Chemical Identity and Physicochemical Properties
2-Methyl-3-nitrobenzamide is a substituted aromatic amide. Its structure, featuring a methyl group and a nitro group ortho and meta to the benzamide functionality, respectively, makes it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the methyl group dictate its reactivity in further chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-3-nitrobenzamide | [1] |
| CAS Number | 290366-59-5 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Canonical SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [1] |
| InChI Key | RRDXGSJTLUNXHN-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid | [4] |
| Appearance | Light yellow solid | Inferred from related compounds[5] |
| Melting Point | Data not available | The related precursor, 2-methyl-3-nitrobenzoic acid, has a melting point of 182-186 °C[6] |
| Boiling Point | Data not available | --- |
| Solubility | Likely insoluble in water | Inferred from the related acid, which is insoluble in water[7] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Complexity | 224 | [1][8] |
Synthesis and Manufacturing
2-Methyl-3-nitrobenzamide is typically not synthesized as a primary product but is derived from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. The manufacturing process can therefore be viewed as a two-stage approach: the synthesis of the acid precursor, followed by its conversion to the target amide.
Caption: High-level workflow for the synthesis of 2-Methyl-3-nitrobenzamide.
Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid (Precursor)
This protocol is based on modern, cleaner production methods that utilize oxygen as the oxidant, which is environmentally preferable to traditional methods using strong acids like nitric acid.[9]
-
Reactor Setup: Charge a suitable reactor with 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt-manganese bromide complex). The solvent amount should be 2-5 times the volume of the 3-nitro-o-xylene.[9]
-
Initiation of Reaction: Heat the mixture to the target oxidation temperature, typically between 90-100 °C.[9]
-
Oxidation: Introduce a stream of oxygen gas into the reactor. The reaction is an oxidation of the methyl group at the 1-position to a carboxylic acid. This position is activated for oxidation, while the other methyl group is less reactive.
-
Causality: The reaction is performed under normal pressure, which reduces the risk associated with high-pressure oxidation. Controlled temperature is critical to prevent side reactions and ensure selectivity.
-
-
Monitoring: Monitor the reaction progress by sampling the mixture and analyzing the concentration of the starting material (3-nitro-o-xylene) via gas chromatography (GC). The reaction is considered complete when the concentration drops below 1%.[9]
-
Work-up and Isolation: Once complete, cool the reaction mixture. The crude product will precipitate. Filter the mixture to isolate the crude 2-methyl-3-nitrobenzoic acid. The mother liquor containing the solvent and catalyst can be recovered and recycled.[9]
-
Purification: The crude product is purified by a conventional acid-base workup. Dissolve the solid in an aqueous base (e.g., NaOH solution), treat with activated carbon to decolorize, filter, and then re-acidify (e.g., with HCl) to precipitate the pure 2-methyl-3-nitrobenzoic acid product. Filter and dry the final product. The yield with this method can reach up to 80%.[9]
Protocol 2: Representative Synthesis of 2-Methyl-3-nitrobenzamide
This protocol describes a standard and reliable laboratory method for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.
-
Acyl Chloride Formation: In a fume hood, suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The reaction is exothermic and must be cooled.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The completion of this step can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to prevent unwanted side reactions in the next stage.
-
Amidation: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in a dry, aprotic solvent (e.g., DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through it, or add a concentrated aqueous ammonium hydroxide solution dropwise with vigorous stirring.
-
Causality: The acyl chloride is highly electrophilic and reacts readily with the nucleophilic ammonia. The reaction is highly exothermic, and cooling is necessary to control the reaction rate and minimize side products.
-
-
Isolation and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated. The resulting crude 2-methyl-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Drug Development
The primary value of 2-Methyl-3-nitrobenzamide lies in its utility as a functionalized building block for constructing more complex molecules. Its precursor, 2-methyl-3-nitrobenzoic acid, is a known intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and anti-angiogenic drug used to treat multiple myeloma.[10][11]
The conversion of the nitro group to an amine is a key transformation. This resulting 3-amino-2-methylbenzamide scaffold is a critical pharmacophore in a variety of bioactive molecules.
Caption: Simplified mechanism of action of Lenalidomide, a drug synthesized from precursors like the topic compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of 2-Methyl-3-nitrobenzamide before its use in further synthetic steps, especially in a pharmaceutical context. A multi-step analytical workflow ensures comprehensive characterization.
Caption: General workflow for the analytical characterization of 2-Methyl-3-nitrobenzamide.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for determining the purity of the compound using reversed-phase HPLC with UV detection.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a UV detector, and an autosampler.[12]
-
Sample Preparation: Accurately weigh and dissolve a small amount of 2-Methyl-3-nitrobenzamide in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]
-
Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.
-
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 254 nm.
-
Rationale: The aromatic nitrobenzamide structure strongly absorbs UV light, making 254 nm a suitable wavelength for sensitive detection.
-
-
Injection Volume: 10 µL.[12]
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The retention time provides qualitative identification against a reference standard.
Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and provide structural information through fragmentation patterns.
-
Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).[12]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or DCM.
-
GC Conditions:
-
Injector Temperature: 250 °C.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[12]
-
Rationale: A temperature ramp ensures separation of the target compound from any more or less volatile impurities.
-
-
-
MS Conditions:
-
Data Analysis: Confirm the identity of the compound by matching its retention time to a standard and its mass spectrum to a library or by interpreting the fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of the compound (180.16).
Safety, Handling, and Storage
Proper handling of 2-Methyl-3-nitrobenzamide is crucial due to its potential hazards. The following information is derived from GHS classifications.[1]
Table 3: GHS Hazard Statements
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Source: PubChem[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[5] If dust is generated, use a NIOSH-approved respirator.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][13] Store away from strong oxidizing agents.[5]
Conclusion
2-Methyl-3-nitrobenzamide, CAS 290366-59-5, is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, derived from its precursor 2-methyl-3-nitrobenzoic acid, position it as a key building block for drug discovery programs. Understanding its synthesis, analytical characterization, and safe handling is paramount for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide offer a robust framework for scientists working with this compound.
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